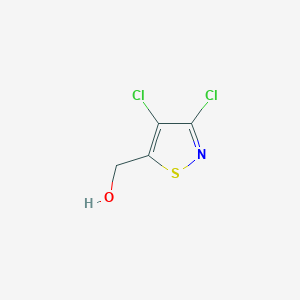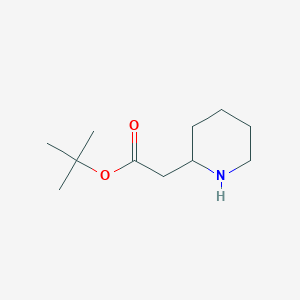![molecular formula C14H10ClFO3 B3389894 3-chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid CAS No. 943114-50-9](/img/structure/B3389894.png)
3-chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid
描述
3-Chloro-4-[(3-fluorophenyl)methoxy]benzoic acid is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and a methoxy group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzoic acid and 3-fluorophenol.
Etherification Reaction: The 3-fluorophenol is reacted with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the benzoic acid moiety to its corresponding carboxylate form.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: The primary oxidation product is the carboxylate salt of the benzoic acid derivative.
Chemistry:
Biology and Medicine:
Pharmaceuticals: Due to its structural features, this compound can serve as a building block for the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Industry:
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, including polymers and coatings.
作用机制
The mechanism by which 3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid exerts its effects depends on its specific application. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid: This compound is similar in structure but contains an additional fluorine atom on the phenyl ring.
3-Chloro-4-methoxybenzoic acid: Lacks the fluorophenyl group, making it less versatile in certain applications.
Uniqueness: 3-Chloro-4-[(3-fluorophenyl)methoxy]benzoic acid stands out due to the presence of both chloro and fluorophenyl groups, which confer unique reactivity and potential for diverse applications in synthesis and material science.
属性
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRZJNDLDRPHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3389817.png)
![3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B3389818.png)
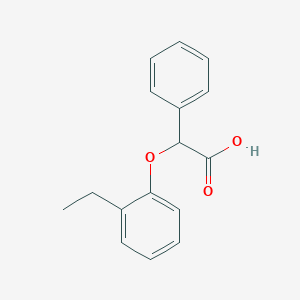
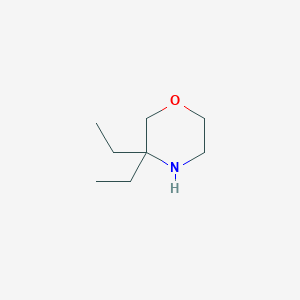
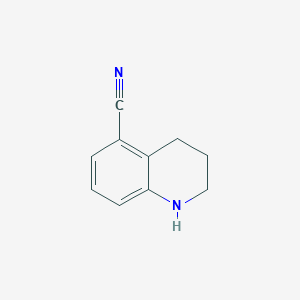

![1-benzyl-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B3389872.png)
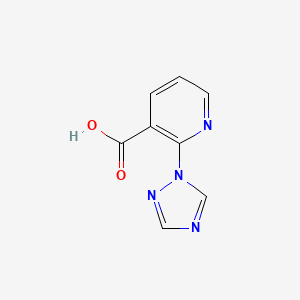
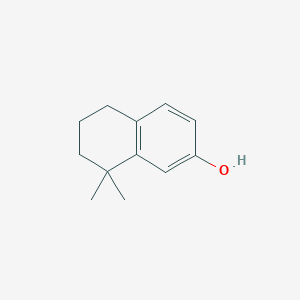
![5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol](/img/structure/B3389897.png)
